Cas no 1484428-99-0 (2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid)

2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid
- 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid
- 4-Pyrimidinecarboxylic acid, 2-[(ethylthio)methyl]-
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- Inchi: 1S/C8H10N2O2S/c1-2-13-5-7-9-4-3-6(10-7)8(11)12/h3-4H,2,5H2,1H3,(H,11,12)
- InChI Key: VEKYMMJSRLTDSI-UHFFFAOYSA-N
- SMILES: S(CC)CC1N=CC=C(C(=O)O)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 178
- XLogP3: 0.9
- Topological Polar Surface Area: 88.4
2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-685779-0.1g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 0.1g |
$277.0 | 2025-03-12 | |
Enamine | EN300-685779-0.05g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 0.05g |
$186.0 | 2025-03-12 | |
Enamine | EN300-685779-10.0g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 10.0g |
$3438.0 | 2025-03-12 | |
Enamine | EN300-685779-2.5g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 2.5g |
$1568.0 | 2025-03-12 | |
Enamine | EN300-685779-5.0g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 5.0g |
$2318.0 | 2025-03-12 | |
Enamine | EN300-685779-0.5g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 0.5g |
$624.0 | 2025-03-12 | |
Enamine | EN300-685779-1.0g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 1.0g |
$800.0 | 2025-03-12 | |
Enamine | EN300-685779-0.25g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 0.25g |
$396.0 | 2025-03-12 |
2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid Related Literature
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid
Research Briefing on 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid (CAS: 1484428-99-0)
In recent years, the compound 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid (CAS: 1484428-99-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrimidine core and ethylsulfanylmethyl substituent, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments, methodologies, and findings related to this compound, aiming to offer valuable insights for professionals in the field.
The primary interest in 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid stems from its structural versatility and its role as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel enzyme inhibitors, particularly those targeting metabolic pathways and signal transduction mechanisms. The compound's unique chemical properties, including its ability to form stable interactions with active sites of enzymes, make it a valuable scaffold for drug design.
One of the most notable advancements in this area is the application of 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have successfully utilized this compound to develop potent and selective kinase inhibitors, demonstrating its efficacy in preclinical models. The compound's ability to modulate kinase activity with high specificity has been a key focus of recent investigations.
In addition to its role in kinase inhibition, 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid has been investigated for its potential in antimicrobial applications. Studies have shown that derivatives of this compound exhibit significant activity against a range of bacterial and fungal pathogens. The mechanism of action appears to involve interference with essential metabolic processes in microbial cells, highlighting its potential as a lead compound for the development of new antimicrobial agents.
Methodologically, the synthesis and characterization of 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid have been refined to improve yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the compound's structural integrity and to facilitate its use in further derivatization. These improvements have enabled researchers to explore a wider range of applications and to optimize the compound's pharmacological properties.
Recent findings also suggest that 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid may have potential in the treatment of neurodegenerative diseases. Preliminary studies indicate that the compound can modulate oxidative stress and inflammation, two key factors in the progression of conditions such as Alzheimer's and Parkinson's disease. While these results are promising, further research is needed to fully elucidate the compound's mechanisms of action and to evaluate its therapeutic potential in vivo.
In conclusion, 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid (CAS: 1484428-99-0) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its applications in kinase inhibition, antimicrobial activity, and potential neuroprotective effects underscore its importance as a scaffold for drug development. Continued research and optimization of this compound are expected to yield significant advancements in the treatment of various diseases, making it a focal point for future studies in the field.
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